7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine
Overview
Description
7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine is a chemical compound belonging to the class of triazolopyrimidines This compound features a triazole ring fused to a pyrimidine ring, with an ethyl group at the 7-position and a piperazine moiety at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine typically involves multiple steps, starting with the formation of the triazole ring followed by the introduction of the piperazine and ethyl groups. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of appropriate precursors, such as hydrazine and a suitable diketone, to form the triazole core.
Substitution Reactions: Subsequent steps may involve nucleophilic substitution reactions to introduce the piperazine and ethyl groups.
Cyclization Reactions: Cyclization reactions are employed to form the fused triazolopyrimidine structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert functional groups to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophiles like amines, alcohols, and halides, and electrophiles like alkyl halides and acyl chlorides are employed.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the parent compound.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to biological responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
5-(4-Arylpiperazin-1-yl)-N-methylpyridine-2-carboxamide: This compound shares structural similarities with the triazolopyrimidine core and is used in similar research applications.
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate: Another compound with a piperazine moiety, used in medicinal chemistry.
Uniqueness: 7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class. Its unique structure combines a triazole ring and a pyrimidine moiety, making it a subject of interest in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer, antimicrobial, and antiviral properties, supported by various research findings.
Chemical Structure
The compound has the following chemical formula and structure:
Property | Details |
---|---|
IUPAC Name | 7-ethyl-5-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrimidine |
Molecular Formula | C11H16N6 |
Molecular Weight | 232.29 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In Vitro Studies : The compound was tested against several cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). It exhibited significant cytotoxicity with IC50 values ranging from 0.58 to 10.72 µM depending on the cell line tested .
- Mechanism of Action : The anticancer effects are linked to the suppression of the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival. Furthermore, it has been shown to induce apoptosis and G2/M phase arrest in treated cells .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties:
- Bacterial Inhibition : In studies evaluating antibacterial activity, it showed effective inhibition against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
- Fungal Activity : The compound has also been tested for antifungal activity against common pathogens like Candida species. Results indicated that it could inhibit fungal growth at low concentrations, suggesting its potential use in treating fungal infections .
Case Studies and Research Findings
Several research articles have documented the biological activities of this compound:
- Antitumor Screening : A study synthesized a series of triazolopyrimidine derivatives including this compound and evaluated their cytotoxic effects on cancer cell lines. The results indicated that modifications in the chemical structure could enhance anticancer efficacy .
- Antimicrobial Evaluation : Another study focused on the synthesis of related compounds and their biological evaluation against bacterial and fungal strains. The results confirmed that triazolopyrimidine derivatives possess significant antimicrobial properties with varying degrees of potency depending on their specific structural features .
Properties
IUPAC Name |
7-ethyl-5-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c1-2-9-7-10(16-5-3-12-4-6-16)17-8-13-15-11(17)14-9/h7-8,12H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQMQBJVLOKDOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=NN=CN2C(=C1)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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